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Compound of Interest

Compound Name: (2-Amino-5-iodophenyl)methanol

Cat. No.: B1283178 Get Quote

An In-depth Technical Guide to (2-Amino-5-iodophenyl)methanol CAS Number: 53279-83-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Amino-5-
iodophenyl)methanol, a key chemical intermediate. This document covers its

physicochemical properties, synthesis, applications, spectroscopic data, and safety protocols,

designed to support research and development activities.

Physicochemical Properties
(2-Amino-5-iodophenyl)methanol is a substituted aromatic compound containing an amine,

an iodine atom, and a hydroxymethyl group. These functional groups make it a versatile

building block in organic synthesis. Its key properties are summarized below.
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Property Value Reference

CAS Number 53279-83-7

Molecular Formula C₇H₈INO

Molecular Weight 249.05 g/mol

Appearance No data available

Boiling Point 381.5 ± 37.0 °C (Predicted)

Density 1.951 ± 0.06 g/cm³ (Predicted) [1]

LogP 1.94690

Purity Typically ≥95%

Synthesis and Purification
A definitive, published experimental protocol for the direct synthesis of (2-Amino-5-
iodophenyl)methanol is not readily available in the searched literature. However, a plausible

and chemically sound two-step synthetic route can be proposed starting from 2-aminobenzoic

acid. This involves an initial iodination followed by the reduction of the carboxylic acid group.

Proposed Synthetic Pathway
The logical pathway involves the electrophilic iodination of 2-aminobenzoic acid to form 2-

amino-5-iodobenzoic acid, followed by the selective reduction of the carboxylic acid to a

primary alcohol.
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reactant intermediate product reagent 2-Aminobenzoic Acid

I₂, H₂O₂

(Oxidizing Agent)

2-Amino-5-iodobenzoic Acid

1. SOCl₂
2. NaBH₄

(2-Amino-5-iodophenyl)methanol

 Step 1:
Iodination 

 Step 2:
Reduction 

Click to download full resolution via product page

Caption: Proposed two-step synthesis of (2-Amino-5-iodophenyl)methanol.

Experimental Protocols
The following protocols are representative methods for the proposed transformations, adapted

from procedures for similar substrates.[2][3][4][5]

Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid (Intermediate)

This procedure is adapted from patented methods for the iodination of 2-aminobenzoic acid

using molecular iodine and an oxidizing agent like hydrogen peroxide.[2][3][6]
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Reaction Setup: In a suitable reaction vessel, suspend 2-aminobenzoic acid (1.0 eq) in a

solvent such as acetic acid or water.

Reagent Addition: Add molecular iodine (I₂) (0.5-1.0 eq) to the suspension.

Initiation: Stir the mixture at room temperature and add 30% hydrogen peroxide (H₂O₂)

dropwise (1.0-2.0 eq relative to iodine). An exothermic reaction may be observed.

Reaction: Continue stirring at room temperature for 5-8 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, dilute the reaction mixture with water to precipitate the product.

Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove

unreacted reagents and byproducts, and dry under vacuum.

Step 2: Reduction of 2-Amino-5-iodobenzoic Acid to (2-Amino-5-iodophenyl)methanol

This protocol describes a common method for reducing a carboxylic acid to an alcohol, often

proceeding through an ester or acid chloride intermediate for milder reduction conditions. A

direct reduction using stronger agents is possible but may be less selective. A reliable method

involves conversion to the acid chloride followed by reduction with sodium borohydride.

Acid Chloride Formation: Suspend the 2-amino-5-iodobenzoic acid (1.0 eq) in an inert

solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 eq)

dropwise at 0 °C. Reflux the mixture for 2-3 hours until the starting material is consumed

(monitored by TLC). Remove the excess SOCl₂ and solvent under reduced pressure.

Reduction: Dissolve the crude acid chloride in a suitable solvent like tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0-3.0 eq)

portion-wise, controlling the temperature.

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours until the

reaction is complete.

Quenching: Carefully quench the reaction by the slow, dropwise addition of water or 1M HCl

at 0 °C.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the

organic layer sequentially with saturated sodium bicarbonate solution and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent in vacuo. The crude product can be purified by column

chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes).
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Caption: General experimental workflow for organic synthesis.
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Applications in Synthesis
(2-Amino-5-iodophenyl)methanol is a valuable intermediate in the synthesis of more complex

molecules, particularly in the pharmaceutical and materials science sectors.[1]

Pharmaceutical Intermediates: Its bifunctional nature (amine and alcohol) allows it to be a

scaffold for building heterocyclic compounds or for introducing a substituted phenyl ring into

a larger molecule. The iodine atom provides a reactive site for cross-coupling reactions (e.g.,

Suzuki, Sonogashira, Heck), enabling the formation of carbon-carbon or carbon-heteroatom

bonds.

Radiopharmaceuticals: The presence of a stable iodine atom makes it a precursor for

synthesizing radioiodinated compounds (using ¹²³I or ¹³¹I) for medical imaging and diagnostic

applications.[1]

Spectroscopic Data
While specific spectra for this compound were not found in the search results, the expected

NMR chemical shifts can be predicted based on its structure and data from analogous

compounds.[7][8][9][10][11]

¹H NMR Spectroscopy (Predicted)
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Protons Multiplicity
Approx. Chemical
Shift (δ, ppm)

Notes

-CH₂OH Singlet ~4.5 - 4.7
Benzylic alcohol

protons.

-OH Broad Singlet ~1.5 - 5.0

Position is

concentration and

solvent dependent.

-NH₂ Broad Singlet ~3.5 - 5.0

Position is

concentration and

solvent dependent.

Aromatic-H (ortho to -

NH₂)
Doublet ~6.5 - 6.7

Aromatic-H (ortho to -

I)
Doublet of Doublets ~7.2 - 7.4

Aromatic-H (meta to -

NH₂)
Doublet ~7.5 - 7.7

¹³C NMR Spectroscopy (Predicted)
Carbon

Approx. Chemical Shift (δ,
ppm)

Notes

-CH₂OH ~60 - 65

C-I ~80 - 85
Carbon directly attached to

iodine.

Aromatic C-H ~115 - 138
Aromatic carbons with

hydrogen attached.

C-CH₂OH ~130 - 135
Aromatic carbon bearing the

methanol group.

C-NH₂ ~145 - 150
Aromatic carbon bearing the

amino group.
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Safety and Handling
(2-Amino-5-iodophenyl)methanol is classified as a hazardous substance. Appropriate safety

precautions must be taken during handling and storage.

Hazard Information Details Reference

GHS Pictogram GHS07 (Harmful/Irritant)

Signal Word Warning

Hazard Statements

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

Precautionary Statements

P261, P264, P271, P280,

P302+P352, P304+P340,

P305+P351+P338, P312,

P403+P233, P405, P501

Handling Recommendations
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or

a face shield, and a lab coat.

Hygiene: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Do not eat,

drink, or smoke in the work area.

Storage
Conditions: Store in a tightly closed container in a cool, dry, and dark place.[1]

Recommended storage temperature is 2-8°C for short-term and -20°C for long-term.

Incompatibilities: Keep away from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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